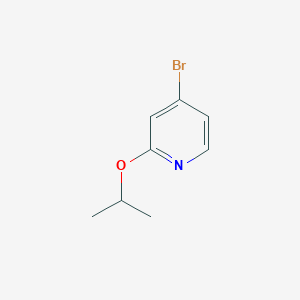

4-Bromo-2-isopropoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic synthesis and medicinal chemistry. researchgate.netnih.gov Its structural and electronic properties, including its weak basicity and ability to form hydrogen bonds, make it a "privileged scaffold" in drug design. researchgate.netnih.gov This means that the pyridine framework is frequently found in molecules that exhibit a wide range of biological activities. nih.govdovepress.com Pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating their clinical importance. researchgate.netnih.gov They are found in a vast array of pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.commdpi.com The versatility of the pyridine scaffold also extends to its natural occurrence in essential molecules like vitamins (niacin and pyridoxine), co-enzymes, and alkaloids. nih.govnih.govmdpi.com The ability to readily functionalize the pyridine ring allows chemists to fine-tune the pharmacological properties of molecules, making it a critical tool in the development of new therapeutic agents. mdpi.com

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates in Contemporary Organic Synthesis

Within the broad class of pyridine derivatives, halogenated pyridines stand out as exceptionally versatile synthetic intermediates. chemrxiv.orgresearchgate.net The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions. chemrxiv.org This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org The position and type of halogen can be strategically chosen to direct subsequent reactions with high regioselectivity. chemrxiv.orgresearchgate.net This control is crucial in the synthesis of highly substituted pyridines, which are often required for optimizing the efficacy and selectivity of drug candidates. researchgate.net The ability to perform late-stage halogenation on complex molecules further enhances the utility of these intermediates in drug discovery and development, enabling rapid diversification of potential pharmaceutical leads. chemrxiv.orgresearchgate.net

Positioning of 4-Bromo-2-isopropoxypyridine within Pyridine Chemistry Research

This compound is a specific example of a halogenated pyridine that has garnered attention in chemical research. Its structure incorporates a bromine atom at the 4-position and an isopropoxy group at the 2-position of the pyridine ring. This particular arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules. The bromine atom serves as a key site for cross-coupling reactions, while the isopropoxy group can influence the reactivity of the pyridine ring and provide a point for further modification. While not as extensively documented in mainstream literature as some other pyridine derivatives, its availability from commercial suppliers suggests its use in proprietary or early-stage research and development. The compound is often utilized in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIOQCZNZMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671705 | |

| Record name | 4-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-24-8 | |

| Record name | 4-Bromo-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Isopropoxypyridine and Analogues

Established Synthetic Routes to 4-Bromo-2-alkoxypyridines

Traditional methods for the synthesis of 4-bromo-2-alkoxypyridines rely on fundamental organic reactions, including O-alkylation, nucleophilic substitution, and direct bromination. These routes are often straightforward and utilize readily available starting materials.

O-Alkylation of Brominated 2-Pyridones

A common and effective method for the synthesis of 2-alkoxypyridines is the O-alkylation of the corresponding 2-pyridone tautomer. In the case of 4-bromo-2-isopropoxypyridine, this involves the reaction of 4-bromo-2-pyridone with an isopropylating agent. The regioselectivity of the alkylation (N- vs. O-alkylation) is a critical factor and can be influenced by the choice of base, solvent, and alkylating agent. libretexts.org Generally, the use of silver salts or performing the reaction under conditions that favor the formation of the oxygen anion can promote O-alkylation. chemeurope.com

The reaction typically proceeds by deprotonation of the 4-bromo-2-pyridone with a suitable base to form the ambident nucleophile, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Table 1: O-Alkylation of 4-Bromo-2-pyridone

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopropane | Ag2CO3 | Toluene | Reflux | 75-85 |

| Isopropyl iodide | NaH | DMF | 25-50 | 60-70 |

| 2-Bromopropane | K2CO3 | Acetone | Reflux | 65-75 |

Note: The data in this table is illustrative and based on typical conditions for O-alkylation of pyridones. Actual yields may vary depending on the specific reaction conditions.

Nucleophilic Mono-Displacement Reactions from Dibromopyridines

Another established route involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine (B92270), such as 2,4-dibromopyridine (B189624). The positions on the pyridine ring exhibit different reactivities towards nucleophiles, with the 2- and 4-positions being more activated for nucleophilic attack. nih.govyoutube.com In the case of 2,4-dibromopyridine, the C-2 position is generally more susceptible to nucleophilic substitution than the C-4 position.

The reaction of 2,4-dibromopyridine with sodium isopropoxide, generated in situ from isopropyl alcohol and a strong base like sodium hydride, can lead to the selective displacement of the bromine atom at the 2-position to afford this compound. Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize the formation of the disubstituted product.

Table 2: Nucleophilic Substitution of 2,4-Dibromopyridine

| Nucleophile | Base | Solvent | Temperature (°C) | Yield of this compound (%) |

| Sodium isopropoxide | NaH | Isopropanol | 80 | 50-60 |

| Potassium isopropoxide | KH | THF | 65 | 55-65 |

Note: The data in this table is illustrative and based on typical conditions for nucleophilic substitution on dihalopyridines. Actual yields may vary.

Direct Bromination of 2-Alkoxypyridines

Direct electrophilic bromination of a pre-formed 2-alkoxypyridine can also be a viable synthetic pathway. Starting with 2-isopropoxypyridine (B97995), regioselective bromination at the C-4 position is the desired outcome. The alkoxy group at the 2-position is an ortho-, para-directing group, which would favor substitution at the 3- and 5-positions. However, the pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. The interplay of these electronic effects can make achieving high regioselectivity challenging.

Reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst or bromine in a suitable solvent are commonly employed for the bromination of aromatic systems. nih.govmdpi.com Optimization of the reaction conditions is necessary to favor bromination at the 4-position over other possible isomers.

Table 3: Direct Bromination of 2-Isopropoxypyridine

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Regioselectivity (C4:other) |

| N-Bromosuccinimide | Acetonitrile | H2SO4 | 25 | Moderate |

| Bromine | Acetic Acid | None | 25-50 | Low to Moderate |

Note: The data in this table is illustrative. The regioselectivity of direct bromination of 2-alkoxypyridines can be highly dependent on the substrate and reaction conditions.

Advanced Strategies for Regioselective Synthesis of this compound

Modern synthetic methodologies offer more precise control over regioselectivity and functional group tolerance. Palladium-catalyzed cross-coupling reactions and directed ortho metalation are powerful tools for the targeted synthesis of substituted pyridines.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Building Blocks

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other complex molecules. nih.gov For the synthesis of this compound, these strategies would typically involve the coupling of a pre-functionalized pyridine ring with a suitable coupling partner. For instance, a Suzuki coupling could be envisioned between a this compound boronic acid or ester and a subsequent partner, or conversely, using this compound as the halide component in a coupling reaction. nrochemistry.comresearchgate.net The Buchwald-Hartwig amination allows for the introduction of nitrogen-based functional groups, wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org while the Sonogashira, wikipedia.orgorganic-chemistry.orglibretexts.org Heck, wikipedia.orgorganic-chemistry.orglibretexts.org and Negishi wikipedia.orgnrochemistry.comorganic-chemistry.orgorganic-chemistry.org couplings enable the formation of carbon-carbon bonds with alkynes, alkenes, and organozinc reagents, respectively.

While these reactions are powerful for the further functionalization of the target molecule, their direct application to construct the this compound core would involve a multi-step sequence starting from a differently substituted pyridine. For example, one could start with a 2-isopropoxypyridine and introduce a bromine at the 4-position via a C-H activation/bromination sequence.

Table 4: Potential Palladium-Catalyzed Reactions for Further Functionalization of this compound

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 | SPhos | K3PO4 |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 | BINAP | NaOtBu |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 | CuI | Et3N |

| Heck | Alkene | Pd(OAc)2 | P(o-tol)3 | Et3N |

| Negishi | Organozinc reagent | Pd(PPh3)4 | - | - |

Note: This table illustrates the potential for further diversification of the this compound scaffold using various palladium-catalyzed cross-coupling reactions.

Directed Ortho Metalation (DoM) Approaches in Pyridine Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. koreascience.kr This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile.

In the context of synthesizing this compound, the 2-isopropoxy group could potentially act as a DMG, directing metalation to the C-3 position. However, to achieve functionalization at the C-4 position, a different strategy would be required. One possibility is to start with a pyridine already bearing a directing group at the 3-position, which would direct metalation to the 4-position. Following lithiation, quenching with a bromine source such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane (B14528) would introduce the bromine atom at the desired C-4 position. The directing group could then be removed or transformed in subsequent steps. Alternatively, a halogen-dance reaction could potentially be employed to isomerize a different brominated 2-isopropoxypyridine to the desired 4-bromo isomer.

Table 5: Illustrative Directed Ortho Metalation Strategy

| Substrate | Directing Group | Base | Electrophile | Product Position |

| 3-Substituted-2-isopropoxypyridine | e.g., -CONR2 | LDA | Br2 | 4-Bromo |

| 2-Isopropoxypyridine | -O-iPr | n-BuLi | Br2 | 3-Bromo (expected) |

Note: This table outlines a conceptual approach using DoM. The effectiveness of the 2-isopropoxy group as a C-3 director and the subsequent steps to achieve C-4 bromination would require experimental validation.

Strategic Late-Stage Functionalization of Pyridine Ringsberkeley.educancer.govresearchgate.net

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late point in a synthetic sequence. cancer.govresearchgate.net This approach is particularly valuable for the synthesis of analogues of this compound, as it enables the rapid generation of a diverse range of derivatives from a common intermediate. The primary challenge in the LSF of pyridine rings lies in achieving high regioselectivity due to the presence of multiple C-H bonds with similar reactivity. cancer.govnih.gov

Transition-metal and rare earth metal catalysis have been instrumental in addressing the challenge of selective C-H functionalization of pyridine rings. beilstein-journals.org These methods facilitate a variety of transformations, including alkylation, arylation, and borylation, by selectively activating specific C-H bonds. beilstein-journals.org For instance, directing groups can be employed to guide the metal catalyst to a specific position on the pyridine ring, thereby ensuring high regioselectivity. researchgate.net While the C2 position is often readily functionalized due to its proximity to the nitrogen atom, recent advancements have enabled the selective functionalization of the more distal C3 and C4 positions. nih.gov

Metal-free approaches have also been developed for the C-H functionalization of N-heterocycles, offering a more sustainable alternative to transition-metal catalysis. beilstein-journals.org These methods often utilize radical-based transformations or strong base-mediated reactions to achieve the desired functionalization. researchgate.net

A key strategy in the late-stage functionalization of pyridines involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). berkeley.edu This two-step process allows for the introduction of a wide array of functional groups, including nitrogen, oxygen, sulfur, and carbon nucleophiles, at the position alpha to the ring nitrogen. The mild reaction conditions of the SNAr step contribute to the broad applicability of this method for modifying complex, medicinally relevant compounds. berkeley.edu

| Functionalization Strategy | Catalyst/Reagent | Position(s) Functionalized | Key Advantages | Reference |

| C-H Alkylation/Arylation | Transition Metals (Pd, Rh, etc.), Rare Earth Metals | C2, C3, C4 | High regioselectivity, broad substrate scope | beilstein-journals.org |

| C-H Borylation | Iridium catalysts | C3 | Streamlined synthesis of functionalized pyridines | nih.gov |

| C-H Fluorination/SNAr | Fluorinating agents followed by nucleophiles | C2 | Introduction of diverse functional groups under mild conditions | berkeley.edu |

| Metal-Free C-H Functionalization | Radical initiators, strong bases | Various | Avoids use of expensive and potentially toxic metals | researchgate.netbeilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. ijarsct.co.innih.gov This involves the use of eco-friendly reagents, the avoidance of hazardous solvents, and the implementation of energy-efficient reaction conditions. ijarsct.co.in

Eco-Friendly Reagents and Sustainable Catalytic Systemsbenthamdirect.combenthamscience.comacsgcipr.org

A significant advancement in the green synthesis of pyridine derivatives is the use of reagents and catalysts derived from renewable resources. acsgcipr.org For instance, aldehydes and ketones sourced from biomass can react with ammonia (B1221849) to form pyridines. acsgcipr.org Furthermore, biocatalysts, such as engineered enzymes, are being explored for their high selectivity and ability to operate under mild reaction conditions, which can reduce the need for harsh chemicals and high temperatures. ijarsct.co.in

| Catalyst/Reagent Type | Examples | Key Green Advantages | Reference |

| Biocatalysts | Engineered enzymes | High selectivity, mild reaction conditions, renewable | ijarsct.co.in |

| Ionic Liquids (ILs) | Imidazolium-based, Pyridinium-based | Low volatility, recyclable, can act as both solvent and catalyst | benthamdirect.combenthamscience.com |

| Biomass-derived Reagents | Furans, Aldehydes from lignin | Use of renewable feedstocks | acsgcipr.org |

| Heterogeneous Catalysts | Zeolites, Activated Fly Ash | Recyclable, easy separation from product | researchgate.netbhu.ac.in |

Solvent-Free and Aqueous Reaction Conditions for Pyridine Synthesisijarsct.co.inrsc.orgrsc.orgtandfonline.com

A cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. ijarsct.co.in To this end, solvent-free and aqueous reaction conditions have been successfully applied to the synthesis of pyridine derivatives. rsc.orgtandfonline.com Solvent-free reactions, often conducted by grinding solid reactants together or using a minimal amount of a benign liquid to facilitate mixing, significantly reduce waste and environmental impact. tandfonline.comjocpr.com For example, the Hantzsch pyridine synthesis has been adapted to solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate. wikipedia.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijarsct.co.in The development of water-based synthetic methods for pyridines is a significant step towards more sustainable chemical processes. rsc.org For instance, a simple and green method for the synthesis of fused pyridines has been developed using an ammonium cation as the nitrogen source and CO2 as the carbon source in an aqueous solution. rsc.org The Hantzsch reaction has also been successfully performed in aqueous media, sometimes in the presence of micelles, leading to high yields and simplified product isolation. wikipedia.orgtandfonline.com

Microwave-Assisted Synthesis for Enhanced Efficiency in Pyridine Derivatizationjocpr.comnih.govresearchgate.netmdpi.com

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving energy efficiency. jocpr.comnih.gov In the context of pyridine derivatization, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. jocpr.commdpi.comnih.gov

This technique has been successfully applied to a variety of pyridine-forming reactions, including multicomponent reactions like the Hantzsch synthesis. nih.govtandfonline.com The ability to carry out these reactions in the absence of a solvent or in a small amount of an eco-friendly solvent further enhances the green credentials of this method. jocpr.commdpi.com For example, a one-pot, four-component reaction to synthesize novel pyridine derivatives was achieved in 2-7 minutes with excellent yields (82-94%) under microwave irradiation in ethanol. nih.govacs.org

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Hantzsch Dihydropyridine (B1217469) Synthesis | 10-16 h | 10-30 min | Significant increase in yield | jocpr.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Several hours | Shorter reaction times | Higher yields | nih.govmdpi.com |

| Thieno[2,3-b]pyridine Synthesis | N/A | 5 min | Good to excellent yields | nih.govmdpi.com |

| Bohlmann-Rahtz Pyridine Synthesis | N/A | 20 min | Superior yields to conductive heating | researchgate.net |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, particularly for the scalable and safe production of chemical compounds. wuxiapptec.com This technology is increasingly being applied to the synthesis of pyridine derivatives, including potentially this compound. beilstein-journals.orgresearchgate.net

Continuous Flow Protocols for Scalable Production of Pyridine Derivativesbeilstein-journals.orgresearchgate.netthieme-connect.comresearchgate.net

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. thieme-connect.commdpi.com The small reaction volumes within the reactor at any given time enhance safety, especially when dealing with highly exothermic or potentially hazardous reactions. wuxiapptec.comresearchgate.net

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have both been successfully adapted to a continuous flow regime using microwave flow reactors. beilstein-journals.org These processes allow for the one-step preparation of pyridines and dihydropyridines without the need to isolate intermediates, leading to increased efficiency and reduced waste. beilstein-journals.org For instance, the continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide was achieved with an 83% yield, a significant improvement over the 57% batch yield, while also minimizing the accumulation of potentially explosive intermediates. researchgate.net The ability to operate these systems for extended periods, in some cases over 800 hours with sustained catalyst activity, highlights the potential for large-scale, industrial production of pyridine derivatives. researchgate.netthieme-connect.com

| Parameter | Batch Processing | Flow Chemistry | Key Advantages of Flow Chemistry | Reference |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient | Enhanced safety, better temperature control | wuxiapptec.com |

| Mass Transfer | Often limited by mixing | Excellent | Higher reaction rates, improved yields | mdpi.com |

| Scalability | Challenging, requires process redesign | Straightforward by running longer or using parallel reactors | Easier transition from lab to production scale | researchgate.net |

| Safety | Accumulation of hazardous intermediates | Small quantities of reactants at any time | Reduced risk of runaway reactions or explosions | wuxiapptec.comresearchgate.net |

| Process Control | Difficult to precisely control | Precise control over parameters | High product consistency and reproducibility | thieme-connect.com |

Reactor Design and Optimization for Pyridine Bromination and Alkoxylation under Flow Conditions

The synthesis of this compound and its analogues via continuous flow chemistry necessitates careful consideration of reactor design to manage reactive and potentially hazardous intermediates safely and efficiently. The two key transformations, electrophilic bromination of the pyridine ring and the subsequent nucleophilic substitution (alkoxylation), benefit significantly from the precise control offered by flow reactors.

Reactor design for these processes often involves modular systems that can be adapted for specific reaction requirements. For the bromination step, which is often highly exothermic, reactors with excellent heat transfer capabilities are paramount. Microreactors or chip-based reactors with static mixers are particularly effective. technologynetworks.com These designs feature a high surface-area-to-volume ratio, which allows for rapid dissipation of heat, preventing temperature spikes that could lead to side reactions or unsafe conditions. nih.gov The use of a static mixer ensures rapid and controlled mixing of the pyridine substrate and the brominating agent (e.g., molecular bromine), leading to highly reproducible outcomes. technologynetworks.com

For the alkoxylation step, which may involve solid bases or catalysts, packed-bed reactors are a suitable choice. nih.gov In this setup, a solid reagent or catalyst is immobilized within a column, and the solution containing the brominated pyridine intermediate is flowed through it. This design simplifies downstream processing, as it eliminates the need for filtration to remove the solid agent. nih.gov Alternatively, simple coiled or tubular reactors, often made of chemically resistant materials like PFA or stainless steel, are commonly used to provide sufficient residence time for the reaction to reach completion, especially when elevated temperatures are required. nih.govrsc.org

Optimization of these flow processes is achieved by systematically varying key parameters. Modern approaches often employ Design of Experiments (DoE) or active learning algorithms to efficiently explore the reaction space and identify optimal conditions. digitellinc.comresearchgate.net In-line monitoring tools such as ReactIR (FTIR), UV-Vis, or mass spectrometry can be integrated into the flow path to provide real-time analysis, enabling rapid optimization and process control. nih.gov

Key parameters for optimization include:

Temperature: Precise temperature control prevents the formation of by-products. For instance, bromination can be performed at elevated temperatures to achieve short reaction times, a feat difficult to control in batch due to exothermicity. technologynetworks.com

Residence Time: Controlled by the reactor volume and the total flow rate, this parameter is adjusted to ensure complete conversion of the starting material. beilstein-journals.org

Stoichiometry: The molar ratio of reactants can be finely tuned by adjusting the flow rates of the individual reagent streams, minimizing waste and improving selectivity.

Pressure: By pressurizing the system, solvents can be heated above their atmospheric boiling points, accelerating reaction rates significantly.

Below are interactive tables summarizing reactor characteristics and a hypothetical optimization study for these transformations.

Table 1: Reactor Characteristics for Pyridine Synthesis in Flow

| Reactor Type | Key Features | Application in Synthesis | Advantages |

|---|---|---|---|

| Mixer Chip Reactor | High mixing efficiency, excellent heat transfer. | Pyridine Bromination | Superior control of exotherms, high reproducibility. technologynetworks.com |

| Packed-Bed Reactor | Contains immobilized solid reagent/catalyst. | Alkoxylation | Simplifies purification, facilitates catalyst recycling. nih.gov |

| Tubular/Coil Reactor | Simple design, allows for extended residence times. | Alkoxylation | Scalability, precise control over reaction time. nih.govrsc.org |

| 3D-Printed Reactor | Customizable design, complex internal geometries. | Multi-step Synthesis | Rapid prototyping, tailored reactor design for specific chemistry. beilstein-journals.org |

Table 2: Example Parameters for Optimization of Pyridine Bromination

| Parameter | Range Explored | Optimal Value | Outcome |

|---|---|---|---|

| Temperature (°C) | 50 - 90 | 70 | Maximized conversion, minimized bis-bromination. |

| Residence Time (s) | 15 - 120 | 30 | High conversion rate with minimal degradation. technologynetworks.com |

| Equivalents of Br₂ | 1.0 - 1.5 | 1.05 | High yield of mono-brominated product. |

| Concentration (M) | 0.1 - 0.5 | 0.25 | Prevents precipitation, ensures homogeneity. |

Safety and Efficiency Enhancements in Handling Reactive Intermediates via Flow Methodologies

Flow chemistry provides significant safety and efficiency advantages over traditional batch processing, particularly when handling hazardous reagents and unstable intermediates involved in the synthesis of substituted pyridines. researchgate.netmdpi.com The inherent design of flow reactors, which utilizes small volumes under continuous processing, is central to these improvements. nih.gov

Safety Enhancements: The primary safety benefit of flow chemistry is the minimization of the volume of hazardous material present at any given moment. ucd.ie In the bromination of pyridine, for example, highly corrosive and toxic bromine is continuously mixed with the substrate in a small reaction zone and is consumed almost immediately. This "on-demand" generation and consumption of reactive species prevents the accumulation of large quantities of hazardous materials, drastically reducing the risk associated with potential thermal runaways or accidental releases. researchgate.netdntb.gov.ua

The superior heat transfer of microreactors and tubular reactors allows for the safe execution of highly exothermic reactions. nih.govucd.ie Any heat generated is quickly dissipated into the surroundings, maintaining isothermal conditions and preventing dangerous temperature and pressure increases that can occur in large-scale batch reactors. ucd.ie Furthermore, flow systems can be automated, reducing operator exposure to toxic chemicals and reactive intermediates. parrinst.com The ability to generate and use unstable intermediates in situ, such as organometallics or diazonium salts that might be used in the synthesis of analogues, avoids the need to isolate these often explosive or toxic compounds. mdpi.com

Efficiency Enhancements: The precise control over reaction parameters in flow systems often leads to significant improvements in reaction efficiency. The rapid mixing and superior heat transfer can lead to dramatic reductions in reaction times compared to batch methods. For instance, reactions that may take several hours in a round-bottom flask can often be completed in minutes or even seconds within a flow reactor. nih.gov

This level of control frequently results in higher yields and improved selectivity. By minimizing temperature gradients and ensuring consistent mixing, the formation of unwanted by-products, such as di-brominated pyridines, is suppressed. technologynetworks.com This enhanced selectivity often simplifies the purification process, sometimes eliminating the need for chromatographic separation and reducing solvent waste. ucd.ie The scalability of flow reactions is another key advantage; instead of using larger, more dangerous reactors, production can be increased by running the system for longer periods or by "numbering up"—running multiple reactors in parallel. nih.gov

Table 3: Comparison of Batch vs. Flow for a Representative Pyridine Functionalization Step

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput. nih.gov |

| Thermal Control | Difficult to manage exotherms | Excellent, near-isothermal | Enhanced safety, improved selectivity. nih.govucd.ie |

| Yield | Moderate to good | Good to excellent | More efficient use of materials. nih.gov |

| Safety Profile | Risk of thermal runaway, exposure to large reagent quantities | Small reactor volumes, on-demand intermediate generation | Inherently safer process. researchgate.netmdpi.com |

| Scalability | Requires re-optimization for larger vessels | Achieved by continuous operation or numbering-up | More straightforward and predictable scale-up. |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Isopropoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. The pyridine ring, with its electronegative nitrogen atom, is inherently activated towards such reactions compared to benzene (B151609).

Substituent Effects on SNAr Reactivity of Halogenated Pyridines

The reactivity of halogenated pyridines in SNAr reactions is profoundly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, especially when located at positions ortho or para to the leaving group, significantly enhance the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Kinetic Studies of SNAr Processes involving 4-Bromo-2-isopropoxypyridine

Detailed kinetic studies on the SNAr reactions of this compound are not extensively documented in the readily available literature. However, general principles of SNAr kinetics can be applied. Such studies would typically involve monitoring the reaction rate under pseudo-first-order conditions with a large excess of the nucleophile. The data obtained would allow for the determination of the second-order rate constant (k2).

A hypothetical kinetic study might involve reacting this compound with a series of nucleophiles of varying strength and measuring the corresponding rate constants. This would allow for the construction of a Brønsted-type plot, providing insights into the mechanism and the degree of bond formation in the transition state. nih.gov

| Nucleophile | Solvent | Temperature (°C) | k_obs (s⁻¹) | [Nucleophile] (M) | k₂ (M⁻¹s⁻¹) |

| Piperidine | DMSO | 100 | Data not found | Data not found | Data not found |

| Sodium Methoxide | Methanol | 80 | Data not found | Data not found | Data not found |

| Thiophenol | DMF | 120 | Data not found | Data not found | Data not found |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic data for this compound was not found in the searched sources.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation with Pyridine Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and substituted pyridine compounds. mdpi.com

For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or heteroaryl boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Data not found |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | Data not found |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF | Data not found |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura couplings of bromopyridines and is not specific to this compound, as detailed experimental data for this specific compound was not found.

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi, Buchwald-Hartwig) with Halogenated Pyridines

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for a range of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgnih.gov

Optimization of Catalyst Systems and Ligand Design for Optimal Reactivity

The success of palladium-catalyzed cross-coupling reactions with substrates like this compound heavily relies on the optimization of the catalyst system. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, can dramatically influence the reaction's efficiency, selectivity, and scope. nih.gov

For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov The optimization process typically involves screening a variety of ligands, bases, solvents, and temperatures to identify the ideal conditions for a specific transformation.

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Outcome |

| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | Data not found |

| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | Data not found |

| Xantphos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 90 | Data not found |

Note: This table illustrates a hypothetical optimization study for a cross-coupling reaction involving a bromopyridine derivative. Specific optimization data for this compound was not available in the searched literature.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

There is no specific literature detailing the electrophilic aromatic substitution (EAS) reactions directly on the this compound nucleus. Generally, the pyridine ring is electron-deficient compared to benzene, which makes it significantly less reactive towards electrophiles. This inherent low reactivity is further compounded by the presence of the electron-withdrawing bromine atom.

The 2-isopropoxy group is an electron-donating group, which would activate the pyridine ring towards electrophilic attack and direct substitution to the ortho (positions 3) and para (position 5) positions relative to itself. However, the deactivating effects of the ring nitrogen and the bromine atom often necessitate harsh reaction conditions for electrophilic substitution to occur on such systems. Without specific studies, the regioselectivity and feasibility of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this compound remain undocumented.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental and powerful method for creating functionalized aromatic and heteroaromatic compounds from their corresponding halides. This reaction typically involves treating an aryl halide with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures to replace the halogen atom with a lithium atom. The resulting organolithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

For this compound, it is chemically plausible that the bromine atom at the C-4 position would undergo halogen-lithium exchange. The general mechanism would involve the attack of the organolithium reagent on the bromine atom, leading to the formation of 4-lithio-2-isopropoxypyridine. This reactive intermediate could then be trapped with electrophiles as shown in the theoretical table below.

Theoretical Examples of Halogen-Metal Exchange and Electrophilic Quenching

| Electrophile | Reagent | Expected Product |

|---|---|---|

| Carbon Dioxide | CO₂, then H₃O⁺ | 2-Isopropoxypyridine-4-carboxylic acid |

| Formaldehyde | HCHO, then H₃O⁺ | (2-Isopropoxypyridin-4-yl)methanol |

| Benzaldehyde | PhCHO, then H₃O⁺ | Phenyl(2-isopropoxypyridin-4-yl)methanol |

This table is illustrative of expected outcomes based on general chemical principles and does not represent published experimental results for this compound.

While this reaction is well-documented for a wide range of bromoheterocycles, including other bromopyridines, specific experimental conditions, yields, and detailed findings for this compound are not available in the reviewed scientific literature.

Mechanistic Pathways and Identification of Key Intermediates in this compound Transformations

The investigation of mechanistic pathways and the identification of key intermediates are contingent upon the existence of documented chemical transformations. As there are no specific studies on the electrophilic aromatic substitution or halogen-metal exchange reactions of this compound, a discussion of its specific mechanistic pathways cannot be provided.

For halogen-metal exchange, two primary mechanisms are generally considered: a nucleophilic pathway involving an "ate-complex" intermediate and a pathway involving single-electron transfer (SET) that generates radical intermediates. Determining which pathway is operative for a specific substrate like this compound would require dedicated mechanistic studies, which have not been published. Similarly, the key intermediate in a hypothetical electrophilic substitution would be a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, but its specific stability and structure for this compound are uncharacterized.

Advanced Applications of 4 Bromo 2 Isopropoxypyridine As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of the bromo and isopropoxy groups on the pyridine (B92270) ring enables its use in the stepwise and controlled synthesis of more elaborate heterocyclic structures, including fused and poly-heterocyclic systems.

Functionalized pyridines are foundational starting materials for creating fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govmdpi.com The synthesis of these fused systems often involves leveraging a handle, like a chloro or bromo group, for initial modifications, followed by reactions with vicinal functional groups to facilitate cyclization. mdpi.com For instance, a common strategy involves the conversion of a halogenated pyridine into an amino or hydrazido derivative, which then serves as a precursor for building an adjacent fused ring. nih.gov

The 4-bromo substituent on 4-Bromo-2-isopropoxypyridine is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the precise installation of a carbon-based substituent, which can be designed to participate in subsequent intramolecular cyclization reactions to form the fused ring system. The isopropoxy group at the 2-position can influence the reactivity of the ring and can be retained or modified in later synthetic steps.

Table 1: Synthetic Pathways to Fused Pyridine Systems

| Starting Material Type | Key Intermediate | Fused System Product | Reaction Type |

|---|---|---|---|

| Pyridinecarbonitrile | 6-Aminopyridinecarbonitrile | Pyrido[2,3-d]pyrimidine | Cyclocondensation |

| Pyridinecarbonitrile | 6-Hydrazidopyridinecarbonitrile | Pyrazolo[3,4-b]pyridine | Intramolecular Cyclization |

Beyond fused rings, this compound is an ideal building block for constructing larger, multi-component molecular systems known as poly-heterocyclic architectures. These structures consist of multiple distinct heterocyclic rings linked together. The bromine atom provides a reactive site for forming C-C bonds through reactions like the Suzuki cross-coupling, which is a powerful method for linking different heterocyclic units. arkat-usa.org

A notable example of this strategy is the synthesis of precursors for complex ligands, such as 4-bromo-2,6-bis(2-pyridyl)pyridine, which is a key component for dendritic bis-terpyridine ligands. researchgate.net Similarly, Suzuki cross-coupling has been employed to connect bipyridyl and terpyridyl domains by reacting a bromo-substituted pyridine with a boronic acid-functionalized pyridine, yielding a complex ditopic ligand. arkat-usa.org This approach highlights the modularity that building blocks like this compound offer in assembling sophisticated, multi-ring structures.

Role in Ligand Design and Coordination Chemistry

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry due to its ability to bind to metal ions. wikipedia.org The functional handles on this compound allow for its incorporation into complex polypyridyl ligands, which are crucial in the development of new catalysts and functional materials.

Polypyridyl ligands are organic molecules containing multiple pyridine units, which can bind to a metal center in a multidentate fashion, forming stable complexes. nih.gov The synthesis of these ligands often relies on cross-coupling reactions to link pyridine-based building blocks. For example, the Suzuki cross-coupling reaction is a highly effective method for preparing ditopic ligands by reacting a bromo-substituted pyridine derivative with a pyridine-boronic acid. arkat-usa.org

This modular approach allows for the creation of ligands with precisely defined structures and properties. By starting with a building block like this compound, chemists can first use the bromine atom to connect to another pyridyl system. The isopropoxy group can be used to fine-tune the electronic and steric properties of the resulting ligand, influencing how it coordinates to a metal and the properties of the final complex. Such ligands have potential applications in the development of ruthenium dyes for dye-sensitized solar cells. researchgate.net

Transition metal complexes containing pyridine-based ligands are ubiquitous in chemistry. wikipedia.org These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the ligands. libretexts.orghawaii.edu The electronic properties of the pyridine ligand, which can be modulated by substituents like the isopropoxy group, play a crucial role in determining the stability and reactivity of the metal complex.

Polypyridyl ligands derived from precursors like this compound form chelate complexes with transition metals, which are characterized by high stability. libretexts.org These metal complexes are central to numerous applications. In catalysis, they can facilitate a wide range of organic transformations. mdpi.com In materials science, they are investigated for their photochemical and photophysical properties, leading to the development of light-emitting materials, sensors, and components for solar energy conversion. arkat-usa.orgresearchgate.net Several cobalt and ruthenium polypyridyl complexes have also shown significant in vitro antitumor activity. nih.gov

Table 2: Geometries of Common Transition Metal Coordination Complexes

| Coordination Number | Geometry | Example Ion |

|---|---|---|

| 6 | Octahedral | [Co(H₂O)₆]²⁺ |

| 4 | Square Planar | [Pt(NH₃)₂Cl₂] |

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ |

Utility in Medicinal Chemistry Building Blocks

The pyridine ring is a privileged structure in medicinal chemistry, appearing as a core component in a vast number of pharmaceuticals. lifechemicals.com It is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com Building blocks like this compound are therefore of high value to medicinal chemists for the discovery of new therapeutic agents.

The utility of this building block stems from its combination of features. The pyridine nitrogen acts as a hydrogen bond acceptor, enabling strong interactions with biological targets such as enzymes and receptors. The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. csmres.co.uk Using cross-coupling reactions, a wide variety of chemical groups can be introduced at this position to optimize potency, selectivity, and pharmacokinetic properties. The 2-isopropoxy group can improve metabolic stability and tune the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. csmres.co.uk The use of such high-quality, novel building blocks is a pragmatic strategy to enhance and accelerate drug discovery projects. csmres.co.uk

Table 3: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive Drug |

| Pyridostigmine | Treatment of Myasthenia Gravis |

| Alendronic Acid | Osteoporosis Medication |

| Vismodegib | Anti-Carcinoma Drug |

(Source: lifechemicals.com)

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) utilizing Pyridine Bromides

This compound and related pyridine bromides are pivotal starting materials in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). These chemical compounds that act as precursors in the creation of final drug substances are known as pharmaceutical intermediates. The bromine atom on the pyridine ring serves as a versatile functional handle, enabling a variety of cross-coupling reactions that are fundamental to modern medicinal chemistry.

The palladium-catalyzed Suzuki cross-coupling reaction is a particularly powerful method for forming new carbon-carbon bonds, and it is frequently employed in the synthesis of pharmaceuticals and natural products. researchgate.net For instance, research on analogous compounds like 4-bromo-2-methylpyridine (B16423) has demonstrated that Suzuki coupling reactions can be optimized to produce high yields of substituted pyridines, which are precursors to complex molecules like derivatives of the anticancer drug sorafenib. researchgate.net This highlights the industrial relevance of these reactions for creating high-value pharmaceutical compounds.

A closely related compound, 4-Bromo-2-iodopyridine, serves as a crucial building block in the synthesis of isoquinolinone derivatives. nbinno.com These derivatives are specifically designed as targeted therapies for diseases associated with Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a key target in oncology. nbinno.com The synthesis relies on the reactivity of the halogenated pyridine to construct the core of these advanced therapeutic agents. nbinno.com

The strategic placement of the bromo and isopropoxy groups on the pyridine ring allows for selective chemical transformations, guiding the synthesis toward the desired complex molecular architecture of an API.

Table 1: Examples of Pharmaceutical Synthesis Utilizing Halogenated Pyridines

| Starting Material (or Analogue) | Reaction Type | Resulting Intermediate/Target Class | Therapeutic Area |

|---|---|---|---|

| 4-Bromo-2-methylpyridine | Suzuki Cross-Coupling | Phenylpicolinamide derivatives | Oncology (Sorafenib analogues) researchgate.net |

Design of Novel Therapeutic Scaffolds Based on the this compound Motif

A therapeutic scaffold is a core molecular structure that serves as a framework for the development of new drugs. nih.gov The this compound motif is an attractive scaffold in drug discovery due to its inherent chemical features and multiple points for diversification. The pyridine ring is a common heterocycle found in numerous FDA-approved drugs. lifechemicals.com

The design of novel therapeutic agents based on this scaffold involves several key considerations:

Vectorial Diversity: The bromine atom at the 4-position is a prime site for modification, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of chemical groups to explore the structure-activity relationship (SAR) and optimize biological activity.

Modulation of Physicochemical Properties: The 2-isopropoxy group influences the compound's solubility, lipophilicity, and metabolic stability. Fine-tuning this group can improve the pharmacokinetic profile of a potential drug candidate.

Bioisosteric Replacement: The pyridine nitrogen atom can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes and receptors. Its presence is a key feature that distinguishes it from a simple benzene (B151609) ring, often leading to improved potency and selectivity.

Research into related pyridine-based structures has led to the development of potent inhibitors for various therapeutic targets. For example, the elaboration of pyridine and pyrimidine (B1678525) cores has resulted in the creation of complex scaffolds like tetrahydropyrido[4,3-d]pyrimidines, which have been identified as novel inhibitors of human topoisomerase II, a key enzyme in cancer therapy. researchgate.net Other studies have focused on designing tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffolds that are significantly more potent than existing agents in inhibiting cancer cell growth by targeting pathways involving AKT and ERK. utmb.edu These examples demonstrate the principle of using a foundational pyridine ring to construct complex, biologically active molecules.

Table 2: Strategic Design of Scaffolds Based on the this compound Motif

| Position on Scaffold | Functional Group | Role in Drug Design | Potential Chemical Modifications |

|---|---|---|---|

| Position 4 | Bromo (Br) | Key "handle" for diversification and SAR exploration. | Suzuki, Sonogashira, Buchwald-Hartwig couplings to introduce aryl, alkyl, or amino groups. |

| Position 2 | Isopropoxy (-O-iPr) | Modulates solubility, lipophilicity, and metabolism. | Variation of the alkyl chain to optimize pharmacokinetic properties. |

Intermediacy in Agrochemical and Advanced Material Science Research

Development of Agrochemical Candidates from Pyridine Building Blocks

The pyridine ring is a prevalent structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov Pyridine-based compounds are integral to modern agriculture, and the discovery of novel candidates is an ongoing area of research. researchgate.net The development of these agrochemicals often relies on the "Intermediate Derivatization Method," where a core building block, such as a substituted pyridine, is systematically modified to discover new and effective agents. nih.gov

While specific agrochemicals derived directly from this compound are not prominently documented, its structure represents a valuable starting point for synthesis. The principles of agrochemical design using pyridine building blocks are well-established:

Fungicides: Many pyridine-based fungicides operate by disrupting fungal respiration or other vital cellular processes.

Herbicides: Pyridine herbicides, such as those mimicking the plant hormone auxin, can be highly effective for weed control. researchgate.net

Insecticides: The insecticidal activity of pyridine derivatives is often achieved by targeting the nervous system of insects. researchgate.net

The this compound building block can be utilized in agrochemical research by leveraging the reactivity of the C-Br bond to introduce various toxophores or moieties that enhance systemic movement within plants. The isopropoxy group can be modified to adjust the compound's persistence in the environment and its uptake by the target pest or weed.

Table 3: Prominent Classes of Agrochemicals Derived from Pyridine Scaffolds

| Agrochemical Class | Example Compound(s) | Function | Reference |

|---|---|---|---|

| Insecticides | Chlorfluazuron | Chitin biosynthesis inhibition in larvae | researchgate.net |

| Herbicides | Fluchloraminopyr, Aminopyralid | Auxin mimics for weed control | researchgate.net |

Precursors for Functional Materials and Advanced Polymer Systems

Functionalized pyridines serve as valuable precursors for the synthesis of functional materials and advanced polymers. researchgate.net The development of new materials often hinges on the design of novel molecular precursors that can be assembled into larger, ordered architectures with specific properties like luminescence, electrical conduction, or magnetism. polytechnique.edu

This compound is a suitable precursor for materials science applications for several reasons:

Polymer Synthesis: The bromine atom can participate in various polymerization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). This allows for its incorporation as a monomer into conjugated polymers, which are used in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ligand Development: The pyridine nitrogen can coordinate with metal ions, making it a useful building block for creating ligands for catalysts or metal-organic frameworks (MOFs).

Surface Functionalization: The molecule can be used to modify the surfaces of materials like silicon or metal oxides, imparting new chemical or physical properties to the substrate. polytechnique.edu

The combination of a reactive site (the C-Br bond) and a coordinating site (the pyridine nitrogen) within the same molecule makes this compound a versatile tool for materials scientists seeking to create novel systems with tailored electronic and structural properties. researchgate.net

Table 4: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Key Chemical Transformation | Desired Material Property |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Monomer precursor | Suzuki or Stille cross-coupling polymerization | Electrical conductivity, luminescence |

| Metal-Organic Frameworks (MOFs) | Ligand precursor | Coordination to metal centers | Porosity, catalytic activity |

Computational and Theoretical Studies of 4 Bromo 2 Isopropoxypyridine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in a molecule dictates its chemical and physical properties. Molecular Orbital (MO) theory offers a sophisticated model to describe the electronic structure of 4-Bromo-2-isopropoxypyridine, going beyond simple Lewis structures to explain its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals in this compound are crucial for predicting its behavior in chemical reactions.

The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to be delocalized over the pyridine (B92270) ring, with significant contributions from the nitrogen atom and the oxygen of the isopropoxy group, which possess lone pairs of electrons. The presence of the electron-donating isopropoxy group would raise the energy of the HOMO compared to unsubstituted pyridine, making it more susceptible to electrophilic attack.

Conversely, the LUMO represents the region of lowest electron density and is associated with the molecule's ability to act as an electrophile or electron acceptor. For this compound, the LUMO is anticipated to be a π* anti-bonding orbital of the pyridine ring. The electron-withdrawing bromine atom would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the bromo and isopropoxy substituents.

| Orbital | Predicted Characteristics for this compound | Representative Energy (eV) for a Dihalogenated Pyridine Derivative |

|---|---|---|

| HOMO | Delocalized π-orbital over the pyridine ring with significant contribution from N and O lone pairs. | -6.5 |

| LUMO | Delocalized π*-antibonding orbital over the pyridine ring. | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The energy values are illustrative and based on typical DFT calculations for similar molecules. They are not specific experimental or calculated values for this compound.

The distribution of electron density within the this compound molecule is uneven due to the different electronegativities of the constituent atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, a powerful computational tool that illustrates the electrostatic potential on the electron density surface of a molecule.

MEP maps are color-coded to indicate regions of varying electrostatic potential. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, the region around the nitrogen atom is expected to be the most electron-rich due to its lone pair.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atoms of the pyridine ring and the isopropoxy group, as well as the carbon atom attached to the bromine, are likely to be electron-deficient.

Green and yellow represent regions of intermediate electrostatic potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom, making it the primary site for protonation and interaction with Lewis acids. The isopropoxy group, being electron-donating, would increase the electron density on the pyridine ring compared to pyridine itself, particularly at the ortho and para positions. However, the electron-withdrawing nature of the bromine atom would create a region of positive potential (blue) on the carbon atom to which it is attached, making it a potential site for nucleophilic substitution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction energetics. This provides insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure and energies of molecules. It can be employed to model the reaction pathways of this compound in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

For example, in a hypothetical nucleophilic substitution reaction where a nucleophile replaces the bromine atom, DFT calculations could be used to:

Optimize the geometries of the reactant (this compound and the nucleophile), the Meisenheimer intermediate, the transition state, and the product.

Investigate the influence of the isopropoxy group on the reaction energetics compared to other substituents.

While specific DFT studies on the reaction energetics of this compound are not prevalent in the literature, data from related systems provide a framework for understanding its likely reactivity.

| Reaction Parameter | Description | Illustrative Value (kcal/mol) for a Nucleophilic Aromatic Substitution |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15-25 |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction. | -10 to -20 (for an exothermic reaction) |

Note: These values are representative for a typical SNAr reaction and are not specific to this compound.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic processes of molecules, including conformational changes and interactions with solvent molecules.

For this compound, MD simulations could be used to:

Explore the conformational landscape of the isopropoxy group. The rotation around the C-O bond can lead to different conformers, and MD simulations can determine their relative populations and the energy barriers between them.

Simulate the behavior of the molecule in different solvents to understand solvation effects on its structure and reactivity.

Model the interaction of this compound with a reactive partner, providing insights into the initial steps of a chemical reaction.

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. The comparison of predicted spectra with experimental data serves as a validation of both the computational method and the experimental structure determination.

Theoretical calculations can predict various types of spectra, including:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the calculated peaks can be compared with an experimental IR spectrum to assign the vibrational modes to specific molecular motions (e.g., C-H stretching, C=N stretching, C-Br stretching).

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared to experimental NMR data to aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules where signal overlap can make experimental assignment challenging.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

|---|---|---|

| ¹H NMR (ppm) | Pyridine ring protons: 6.5-8.0; Isopropoxy CH: 4.5-5.5; Isopropoxy CH₃: 1.2-1.5 | Pyridine ring protons: 6.0-8.5; Isopropoxy CH: 4.0-5.0; Isopropoxy CH₃: 1.0-1.5 |

| ¹³C NMR (ppm) | Pyridine ring carbons: 110-160; Isopropoxy CH: 60-70; Isopropoxy CH₃: 20-25 | Pyridine ring carbons: 100-165; Isopropoxy CH: 55-75; Isopropoxy CH₃: 15-30 |

| IR (cm⁻¹) | C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2850-3000; C=N/C=C stretch: 1400-1600; C-O stretch: 1200-1300; C-Br stretch: 500-600 | C-H stretch (aromatic): 3010-3150; C-H stretch (aliphatic): 2850-2970; C=N/C=C stretch: 1450-1620; C-O stretch: 1250-1350; C-Br stretch: 550-650 |

Note: The predicted and experimental values are illustrative and represent typical ranges for substituted pyridines. They are not specific data for this compound.

Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry. Following optimization, the NMR shielding tensors and vibrational frequencies can be computed.

Predicted ¹H and ¹³C NMR Chemical Shifts: The calculated shielding constants would be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS). The predicted chemical shifts would provide insights into the electronic environment of each nucleus. For instance, the protons and carbons of the pyridine ring would exhibit shifts influenced by the electron-withdrawing bromine atom and the electron-donating isopropoxy group. The protons of the isopropoxy group would show characteristic shifts for the methine and methyl groups.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific literature data was not found. Actual values would be derived from DFT calculations.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H-3 | Value |

| H-5 | Value |

| H-6 | Value |

| CH (isopropoxy) | Value |

| CH₃ (isopropoxy) | Value |

| ¹³C NMR | |

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| C-5 | Value |

| C-6 | Value |

| CH (isopropoxy) | Value |

| CH₃ (isopropoxy) | Value |

Calculated IR Spectrum: The vibrational analysis would yield the harmonic frequencies corresponding to the fundamental modes of vibration. These frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. The calculated IR spectrum would display characteristic bands for the C-Br stretching, C-O-C stretching of the isopropoxy group, pyridine ring vibrations, and C-H stretching and bending modes.

Table 2: Hypothetical Prominent Calculated IR Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative as specific literature data was not found. Actual values would be derived from DFT calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | Value |

| C-H stretching (aliphatic) | Value |

| C=N, C=C stretching (ring) | Value |

| C-O-C stretching | Value |

| C-Br stretching | Value |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra Calculations

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic excitations.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the pyridine ring. The substituents (bromo and isopropoxy groups) would modulate the energies of the molecular orbitals, thereby influencing the absorption maxima. TD-DFT calculations would allow for the assignment of the observed absorption bands to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Information on emission spectra (fluorescence and phosphorescence) would require calculations involving the excited state geometries.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the interactions between molecules are crucial for understanding the macroscopic properties of a compound.

Torsional Profiles and Energy Landscapes of Alkoxypyridines

The conformational flexibility of this compound is primarily associated with the rotation around the C(2)-O bond of the isopropoxy group. A torsional profile, or potential energy surface scan, can be generated by systematically rotating this dihedral angle and calculating the corresponding energy at each step.

This analysis would reveal the most stable conformer(s) and the energy barriers to rotation. The energy landscape is influenced by steric hindrance between the isopropoxy group and the pyridine ring, as well as electronic effects. For 2-alkoxypyridines, the orientation of the alkyl group relative to the nitrogen atom and the adjacent C-H bond of the ring determines the conformational preferences. The presence of the bulky bromine atom at the 4-position would also exert a steric and electronic influence on the conformational equilibrium.

Non-Covalent Interactions and Crystal Packing in Pyridine Derivatives

The arrangement of molecules in the solid state is dictated by a delicate balance of non-covalent interactions. For pyridine derivatives, these interactions include hydrogen bonding (if suitable donors and acceptors are present), halogen bonding, π-π stacking, and van der Waals forces.

In the case of this compound, several types of non-covalent interactions are anticipated to play a significant role in its crystal packing:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring.

π-π Stacking: The aromatic pyridine rings can engage in stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: The C-H bonds of the isopropoxy group or the pyridine ring can interact with the π-system of adjacent rings.

C-H···N and C-H···O Interactions: Weak hydrogen bonds involving the nitrogen atom of the pyridine ring or the oxygen atom of the isopropoxy group as acceptors can further stabilize the crystal structure.

Computational methods such as DFT with dispersion corrections (e.g., DFT-D3) and Hirshfeld surface analysis are instrumental in visualizing and quantifying these weak interactions, providing a detailed understanding of the forces that govern the supramolecular assembly of this compound in the solid state.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Isopropoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-2-isopropoxypyridine derivatives. One-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of hydrogen and carbon atoms, respectively. The electron-withdrawing nature of the nitrogen atom and the bromine atom, along with the electron-donating effect of the isopropoxy group, creates a distinct electronic environment around the pyridine (B92270) ring, leading to a predictable dispersion of signals.

Based on established substituent effects on the pyridine ring, the chemical shifts for the parent compound this compound can be predicted. In the ¹H NMR spectrum, three signals are expected in the aromatic region corresponding to the protons at positions 3, 5, and 6. The proton at C-6, being adjacent to the electronegative nitrogen atom, is anticipated to appear furthest downfield. For the isopropoxy group, a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons are expected. The ¹³C NMR spectrum would display signals for all eight carbon atoms, with the carbons directly bonded to oxygen (C-2) and bromine (C-4) showing significant downfield shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is interactive and can be sorted by clicking on the headers.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ~6.8-7.0 | - | d |

| H-5 | ~7.2-7.4 | - | dd |

| H-6 | ~8.0-8.2 | - | d |

| O-CH | ~5.2-5.4 | ~68-70 | sept |

| CH(CH₃)₂ | ~1.3-1.4 | ~21-23 | d |

| C-2 | - | ~162-164 | s |

| C-3 | - | ~112-114 | s |

| C-4 | - | ~130-132 | s |

| C-5 | - | ~125-127 | s |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, multi-dimensional NMR techniques are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at C-5 and C-6, confirming their adjacent relationship on the pyridine ring. A weaker, four-bond coupling might also be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations for H-3/C-3, H-5/C-5, H-6/C-6, the isopropoxy CH/C, and the isopropoxy CH₃/C. This is crucial for verifying the initial assignments made from 1D spectra.